![molecular formula C31H34ClFN2O10S B14469145 (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine CAS No. 65999-49-7](/img/structure/B14469145.png)
(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals, polymers, or other industrial products.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of benzobbenzothiepin and piperazine, which may share structural features or functional groups.
Uniqueness
What sets (E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Número CAS |
65999-49-7 |
|---|---|
Fórmula molecular |
C31H34ClFN2O10S |
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine |
InChI |
InChI=1S/C23H26ClFN2O2S.2C4H4O4/c24-17-2-4-21-19(14-17)20(13-16-1-3-18(25)15-22(16)30-21)27-9-7-26(8-10-27)6-5-23-28-11-12-29-23;2*5-3(6)1-2-4(7)8/h1-4,14-15,20,23H,5-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
HEUPBMSFVVAPAP-LVEZLNDCSA-N |
SMILES isomérico |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=CC(=C4)F)C=CC(=C3)Cl)CCC5OCCO5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCC2OCCO2)C3CC4=C(C=C(C=C4)F)SC5=C3C=C(C=C5)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



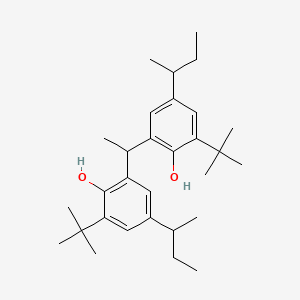
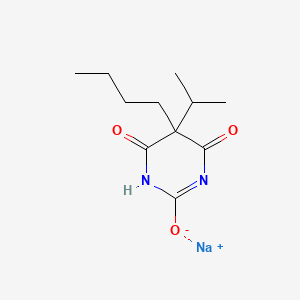
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
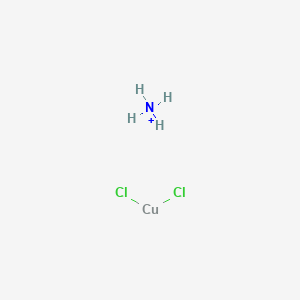

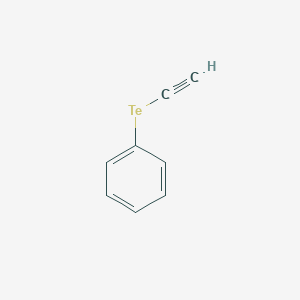
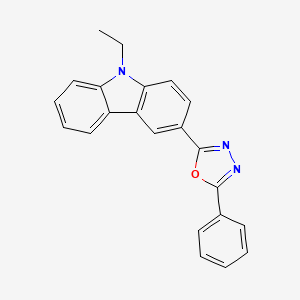

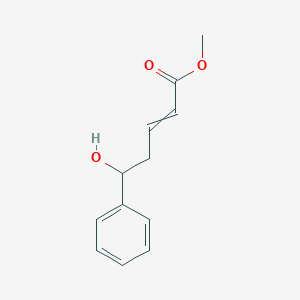
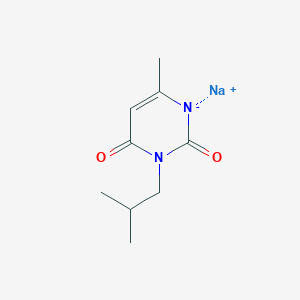

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

